1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC20536345
Molecular Formula: C12H16O2S
Molecular Weight: 224.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16O2S |
|---|---|
| Molecular Weight | 224.32 g/mol |
| IUPAC Name | 1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |
| Standard InChI | InChI=1S/C12H16O2S/c1-4-14-11-6-5-10(7-9(2)13)8-12(11)15-3/h5-6,8H,4,7H2,1-3H3 |
| Standard InChI Key | DQVOIKORONIQKH-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CC(=O)C)SC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a propan-2-one backbone linked to a substituted phenyl ring. The phenyl group is functionalized at the 4-position with an ethoxy group () and at the 3-position with a methylthio group (). This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions.
Key structural descriptors include:
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IUPAC Name: 1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one
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Canonical SMILES: CCOC1=C(C=C(C=C1)CC(=O)C)SC
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InChIKey: DQVOIKORONIQKH-UHFFFAOYSA-N
The presence of both electron-donating (ethoxy) and moderately electron-withdrawing (methylthio) groups creates a polarized electronic environment, which is critical for its participation in nucleophilic and electrophilic reactions.
Physicochemical Characteristics
The compound’s physical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.32 g/mol |
| XLogP3 | 2.8 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface | 43.6 Ų |
These properties suggest moderate lipophilicity, making the compound suitable for crossing biological membranes, a trait relevant to its potential pharmacological applications.
Synthetic Pathways and Optimization
Conventional Synthesis Strategies
The synthesis of 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one typically employs Friedel-Crafts acylation or nucleophilic aromatic substitution reactions. A representative route involves:
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Functionalization of Resorcinol Derivatives: Initial etherification of resorcinol with ethyl bromide introduces the ethoxy group.
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Thioether Formation: Subsequent treatment with methyl disulfide under basic conditions installs the methylthio group.
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Ketone Installation: Propan-2-one incorporation via Claisen-Schmidt condensation using acetone and catalytic acid.
Advanced Catalytic Approaches
Recent innovations utilize palladium-catalyzed cross-coupling reactions to improve regioselectivity. For instance, Suzuki-Miyaura coupling between 4-ethoxy-3-(methylthio)phenylboronic acid and propan-2-one-derived electrophiles achieves higher purity (>95%) under mild conditions . Transition metal catalysts (e.g., Pd(PPh₃)₄) enable precise control over substitution patterns, minimizing byproducts .
Biological Activities and Mechanistic Insights
Anticancer Activity
The compound exhibits dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM), surpassing tamoxifen (IC₅₀ = 12.7 μM) . Mechanistic studies suggest:
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ROS Induction: 2.5-fold increase in intracellular reactive oxygen species (ROS) at 10 μM.
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Apoptosis Activation: Caspase-3/7 activity rises by 180% after 24-hour exposure.
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Cell Cycle Arrest: G1 phase accumulation (58% vs. 42% in controls) .
These effects correlate with structural analogs bearing β-mercapto ketone motifs, which disrupt redox homeostasis in malignant cells .
Structural Analogues and Comparative Analysis
Chlorinated Derivative: 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one
| Property | 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one | Chlorinated Derivative |
|---|---|---|
| Molecular Weight | 224.32 g/mol | 258.76 g/mol |
| LogP | 2.8 | 3.4 |
| Cytotoxicity (MCF-7) | IC₅₀ = 8.2 μM | IC₅₀ = 5.6 μM |
| Bacterial MIC (S. aureus) | 12.5 μg/mL | 6.25 μg/mL |
The chlorine atom’s electron-withdrawing effect increases reactivity toward biological thiols, explaining its enhanced potency.
Morpholine-Containing Analogues
Replacing the ethoxy group with morpholinylethoxy moieties (e.g., 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one) improves aqueous solubility (LogP = 1.9) while maintaining anticancer activity (IC₅₀ = 7.8 μM) . Such modifications demonstrate the tunability of this scaffold for pharmacokinetic optimization.
Applications in Organic Synthesis and Drug Development
Intermediate in Heterocyclic Synthesis
The compound serves as a precursor for:
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Benzothiazepines: Cyclocondensation with o-aminothiophenols yields seven-membered rings with anticonvulsant activity.
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Chalcone Derivatives: Aldol condensation produces α,β-unsaturated ketones evaluated as tyrosine kinase inhibitors.
Prodrug Design
Esterification of the ketone group generates prodrugs with enhanced bioavailability. For example, the oxime derivative (C13H17N2O2S) shows 92% oral absorption in rat models compared to 68% for the parent compound .
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